4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties . This compound is characterized by the presence of an amino group, a formylhydrazinyl group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzenesulfonamide with hydrazine hydrate to form 4-aminobenzenesulfonamide. This intermediate is then reacted with 4-formylbenzenediazonium chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the formyl group can produce alcohols .
Scientific Research Applications
4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly antibiotics.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulfonamide
Sulfadiazine: 4-amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide
Uniqueness
4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the formylhydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides .
Properties
CAS No. |
170928-62-8 |
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Molecular Formula |
C13H14N4O3S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
N-[4-[(4-aminophenyl)sulfonylamino]anilino]formamide |
InChI |
InChI=1S/C13H14N4O3S/c14-10-1-7-13(8-2-10)21(19,20)17-12-5-3-11(4-6-12)16-15-9-18/h1-9,16-17H,14H2,(H,15,18) |
InChI Key |
SSJVTUQGYMJVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)NNC=O |
Origin of Product |
United States |
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